2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Overview
Description
2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 2-position, a cyclopropyl group at the 5-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which results in the formation of the thiazole ring . The reaction conditions usually require heating under reflux to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and reduced alcohols or aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Material Science: The unique structural features of this compound make it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition of microbial growth or modulation of biological pathways . The bromine atom and the thiazole ring play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylthiazole-5-carboxylic acid: This compound has a similar structure but with a methyl group instead of a cyclopropyl group at the 5-position.
2-Bromo-1,3-thiazole: Lacks the carboxylic acid group and the cyclopropyl group, making it less complex.
Uniqueness
2-Bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts additional steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-bromo-5-cyclopropyl-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2S/c8-7-9-4(6(10)11)5(12-7)3-1-2-3/h3H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRDSWYJZRWTQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(N=C(S2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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